molecular formula C6H5ClN2O2 B028928 4-Chloro-2-nitroaniline CAS No. 89-63-4

4-Chloro-2-nitroaniline

Cat. No. B028928
CAS RN: 89-63-4
M. Wt: 172.57 g/mol
InChI Key: PBGKNXWGYQPUJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Chloro-2-nitroaniline can be synthesized from p-nitroaniline through chloridization with sodium hypochlorite in hydrochloric acid solution, achieving over 95% yield and 98% purity under controlled conditions (Zhang Ya-jing, 2002)(Zhang Ya-jing, 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-dichloro-4-nitroaniline, reveals that amino- and nitro-groups are rotated out of the aromatic plane, influenced by resonance structures and differences in hybridization (Hughes & Trotter, 1971)(Hughes & Trotter, 1971).

Chemical Reactions and Properties

Anaerobic degradation studies of 4-Chloro-2-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9 have shown promising results in utilizing this compound as a sole carbon and nitrogen source, revealing intricate degradation pathways (H. D. Duc, 2019)(H. D. Duc, 2019).

Physical Properties Analysis

Research on isostructural compounds like 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline provides insights into the phase transitions and structural behaviors at varying temperatures, contributing to our understanding of 4-Chloro-2-nitroaniline's physical characteristics (J. Fábry et al., 2014)(J. Fábry et al., 2014).

Chemical Properties Analysis

The aerobic degradation pathway of 4-Chloro-2-nitroaniline by Rhodococcus sp. strain MB-P1 has been elucidated, demonstrating the transformation of this compound into less harmful metabolites, indicating a viable approach for environmental remediation (Fazlurrahman Khan et al., 2013)(Fazlurrahman Khan et al., 2013).

Scientific Research Applications

  • Standard Molar Enthalpies of Formation, Vapour Pressures, and Enthalpies of Sublimation : 4-Chloro-2-nitroaniline is used in research to determine standard molar enthalpies of formation, vapour pressures, and enthalpies of sublimation. These measurements are crucial for understanding the compound's thermodynamic properties (M. R. D. Silva et al., 2003).

  • Biocatalytic Activity Enhancement : Modified glassy carbon electrodes using 4-Chloro-2-nitroaniline can act as an immobilization matrix for proteins and enzymes, enhancing their biocatalytic activity. This application is significant in biosensor development and enzymatic reaction studies (S. A. Kumar & Shen-ming Chen, 2007).

  • Hydrogenation Reaction Studies : The hydrogenation reaction of 4-Chloro-2-nitroaniline is employed in research to study the influence of various parameters on the process. Such studies are crucial for optimizing chemical synthesis and reaction conditions (D. M. Klimushin et al., 2018).

  • Intermediate in Manufacturing : 4-Chloro-2-nitroaniline serves as an intermediate in the production of dyes, pharmaceuticals, corrosion inhibitors, and niclosamide (a molluscicide). This highlights its importance in various industrial and agricultural applications (F. Khan et al., 2013).

  • Vibrational Analysis and Thermodynamic Functions : Infrared and Raman spectra studies of 4-Chloro-2-nitroaniline assist in calculating thermodynamic functions at temperatures ranging from 100-1500°K for an ideal gas at one atmosphere. This is crucial for understanding the physical and chemical behavior of the compound under different temperature conditions (V. N. Verma, 1973).

  • Herbicidal Activity : 4-Chloro-2-nitroaniline exhibits herbicidal activity against various types of plants. This application is significant in agricultural research for developing new herbicides (L. V. Molchanov et al., 1981).

  • Environmental Impact and Toxicity Studies : Research has shown that both 4-Chloro-2-nitroaniline and its derivatives cause hepatocellular and microsomal damage in isolated rat hepatocytes, indicating its potential toxicity. Additionally, nitroaromatic compounds like 4-Chloro-2-nitroaniline have been identified as causing serious environmental problems (D. Cottalasso et al., 1991; H. D. Duc, 2019).

Safety And Hazards

4-Chloro-2-nitroaniline is toxic by ingestion and inhalation . Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

The growth of the 4-Chloro-2-Nitroaniline market can be attributed to factors such as key drivers technological advancements, increasing demand, and regulatory support .

properties

IUPAC Name

4-chloro-2-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
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InChI Key

PBGKNXWGYQPUJK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N
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Molecular Formula

C6H5ClN2O2
Record name 4-CHLORO-2-NITROANILINE
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DSSTOX Substance ID

DTXSID4030384
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Molecular Weight

172.57 g/mol
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Physical Description

4-chloro-2-nitroaniline is a bright orange powder. (NTP, 1992), Orange solid; [Hawley] Orange powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very soluble in ethanol, ether, acetic acid; slightly soluble in acetone, ligand, Insoluble in water, methanol, and ether, In water, 5,003 mg/L at 25 °C
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Vapor Pressure

0.000485 [mmHg], 4.85X10-4 mm Hg at 25 °C (wat)
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Product Name

4-Chloro-2-nitroaniline

Color/Form

Orange crystals, Dark orange-yellow prisms from dil alc

CAS RN

89-63-4
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Melting Point

241 to 243 °F (NTP, 1992), 116.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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